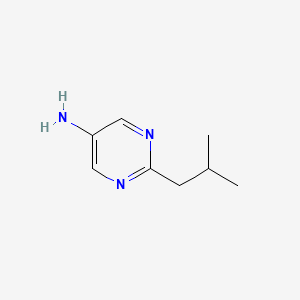

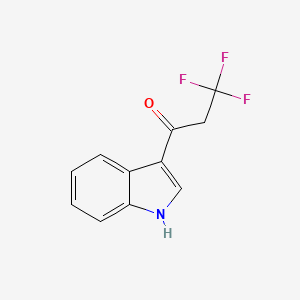

![molecular formula C12H13F3O2 B1454087 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439896-97-5](/img/structure/B1454087.png)

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

概要

説明

“2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which could include “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

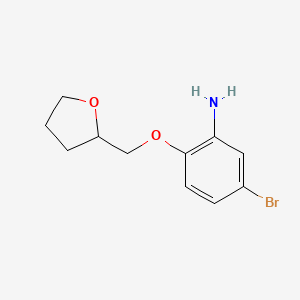

The molecular formula of “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” is CHFNO . Its average mass is 491.427 Da and its monoisotopic mass is 491.164368 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid” include a density of 1.3±0.1 g/cm³, boiling point of 518.3±50.0 °C at 760 mmHg, and a flash point of 267.3±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .科学的研究の応用

Agrochemicals

- Application Summary : This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical ingredients .

- Methods : TFMP derivatives are synthesized through various chemical reactions, including vapor-phase reactions, to produce compounds that protect crops from pests .

- Results : More than 20 new TFMP-containing agrochemicals have been introduced, significantly contributing to crop protection .

Pharmaceuticals

- Application Summary : The compound plays a role in the development of drugs with the trifluoromethyl group, which is common in FDA-approved pharmaceuticals .

- Methods : It is involved in the synthesis of intermediates and active pharmaceutical ingredients that exhibit unique physicochemical properties due to the fluorine atom .

- Results : Several pharmaceutical products containing the trifluoromethyl moiety have been granted market approval, with many more undergoing clinical trials .

Functional Materials

- Application Summary : The compound contributes to the advancement of functional materials, particularly in the development of fluorinated organic chemicals .

- Methods : Organic synthesis techniques are employed to incorporate fluorine atoms into materials, enhancing their properties .

- Results : The development of such materials has led to significant advances in various industries, including electronics and catalysis .

Crop Protection

- Application Summary : It is used in the creation of novel pesticides, with a focus on those containing the trifluoromethyl group .

- Methods : Synthesis of new compounds that contain the trifluoromethyl group to improve the efficacy and safety of pesticides .

- Results : The introduction of these new compounds has resulted in more effective pest control solutions for the agriculture industry .

Central Inflammation Regulation

- Application Summary : The compound is investigated for its potential role in regulating central inflammation and controlling brain inflammation processes .

- Methods : Research involves the study of its action as a peroxisome proliferator-activated receptor agonist .

- Results : Preliminary findings suggest it could play a significant role in the management of central inflammation .

Machine Learning Models

- Application Summary : Utilized in the construction of predictive machine-learning models for drug discovery and development .

- Methods : The compound’s data is used to train and validate machine-learning algorithms that predict molecular behavior .

- Results : The use of such models has streamlined the drug development process, making it more efficient and cost-effective .

Veterinary Medicine

- Application Summary : This compound is used in the development of veterinary drugs, particularly those that include the trifluoromethyl group .

- Methods : Similar to pharmaceuticals, it is involved in the synthesis of active ingredients for veterinary medicine .

- Results : There are at least two veterinary products containing the trifluoromethyl moiety that have been granted market approval .

Organic Synthesis

- Application Summary : The compound serves as a precursor in various organic synthesis reactions to produce fluorinated pyridines .

- Methods : It undergoes chemical transformations, including halogenation and cross-coupling reactions, to yield structurally diverse compounds .

- Results : These reactions have led to the creation of numerous compounds with potential applications in different industries .

Medicinal Chemistry

- Application Summary : It is crucial in the design of new medicinal compounds, especially for enhancing lipophilicity and druglikeness .

- Methods : The compound’s derivatives are tested for their pharmacokinetic properties to optimize drug design .

- Results : Improved water solubility and bioavailability of drugs have been reported, leading to better therapeutic outcomes .

Fluorine Chemistry Research

- Application Summary : As a fluorinated compound, it is significant in the study of the effects of fluorine atoms on chemical properties .

- Methods : Research involves examining the influence of the trifluoromethyl group on the biological activity and physical properties of compounds .

- Results : The findings contribute to a deeper understanding of organofluorine chemistry and its applications .

Pesticide Synthesis

- Application Summary : The compound is integral to the synthesis of new pesticides, with a focus on enhancing their properties through fluorination .

- Methods : Synthesis involves creating compounds that contain the trifluoromethyl group to improve the efficacy and environmental profile of pesticides .

- Results : The introduction of these new compounds has resulted in more effective and safer pest control solutions .

Drug Synthesis and Uses

- Application Summary : It is used in the synthesis of drugs for various diseases and disorders, with the trifluoromethyl group playing a key pharmacophore role .

- Methods : The compound is transformed through various synthetic steps to create intermediates and final drug molecules .

- Results : The review of FDA-approved drugs over the past 20 years includes several that contain the trifluoromethyl group, highlighting its importance in drug development .

Neutrophil Elastase Inhibition

- Application Summary : The compound is used in synthesizing analogs that act as dual inhibitors of neutrophil elastase and proteinase, enzymes implicated in various inflammatory diseases .

- Methods : Synthesis of 2-aminobenzaldehyde oxime analogs involves specific organic reactions to incorporate the trifluoromethyl group, enhancing the inhibitory activity .

- Results : These analogs have shown potential in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis by targeting the elastase activity in neutrophils .

Central Nervous System Disorders

- Application Summary : Investigated for its role in the regulation of central inflammation, which is crucial in various central nervous system (CNS) disorders .

- Methods : The compound’s efficacy in controlling brain inflammation processes is studied through in vivo and in vitro models .

- Results : Preliminary results indicate potential therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Fluorinated Pesticides

- Application Summary : It is a key precursor in the synthesis of fluorinated pesticides, which are more effective and environmentally friendly .

- Methods : The compound undergoes various chemical transformations to produce pesticides with improved properties due to the trifluoromethyl group .

- Results : The development of these pesticides has contributed to the advancement of sustainable agriculture practices .

Advanced Material Development

- Application Summary : The compound is pivotal in the development of advanced materials with enhanced properties for industrial applications .

- Methods : It is used to introduce fluorine atoms into materials, thereby altering their physical and chemical characteristics .

- Results : These materials have found applications in areas such as electronics, optics, and catalysis, offering improved performance .

Drug Metabolism Studies

- Application Summary : The compound’s derivatives are studied for their metabolic stability, which is essential for the development of safe and effective drugs .

- Methods : In vitro and in vivo studies are conducted to understand the metabolic pathways and half-life of drugs containing the trifluoromethyl group .

- Results : Insights from these studies help in predicting drug interactions and optimizing dosing regimens .

Environmental Chemistry

- Application Summary : The compound is used in research focused on the environmental impact of fluorinated compounds .

- Methods : Studies involve assessing the biodegradability and ecological effects of fluorinated compounds released into the environment .

- Results : The findings aid in the development of guidelines for the safe use and disposal of fluorinated chemicals .

特性

IUPAC Name |

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFCGUVKJAVDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214651 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

CAS RN |

1439896-97-5 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

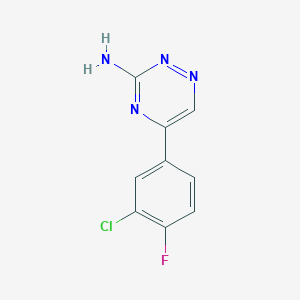

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

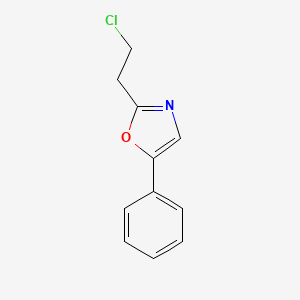

![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

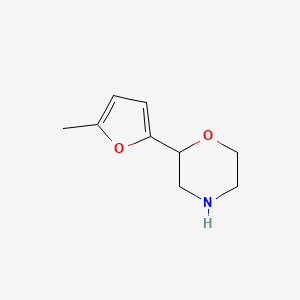

amine](/img/structure/B1454020.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)